![molecular formula C18H19ClFN3O4S2 B2480951 N-(4-(5-(2-chloro-6-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 724437-69-8](/img/structure/B2480951.png)
N-(4-(5-(2-chloro-6-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide derivatives, including compounds similar to N-(4-(5-(2-chloro-6-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, typically involves multi-step chemical reactions. These processes may start from substituted benzaldehydes or benzenesulfonamide, undergoing condensation, cyclization, and functionalization steps to introduce the specific sulfonamide, pyrazole, and aryl groups. These synthetic routes aim to achieve the desired structural features responsible for biological activity while maintaining good chemical yields and selectivity (Gul et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of sulfonamide derivatives reveals significant insights into their conformation and interactions. Crystallographic studies highlight the planarity or non-planarity of these molecules, the orientation of substituents, and potential intramolecular hydrogen bonding, which are critical for their biological activities. Such structural features can influence the compound's binding affinity to biological targets, impacting its pharmacological profile (Borges et al., 2014).
Chemical Reactions and Properties
Sulfonamide compounds, including N-(4-(5-(2-chloro-6-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, participate in various chemical reactions that highlight their reactivity and functional group transformations. These reactions can involve nucleophilic substitution, addition to multiple bonds, and cyclization, contributing to the synthesis of complex molecules with potential therapeutic applications. The sulfonamide group, in particular, plays a key role in modulating the chemical properties and biological activities of these compounds (Meierhoefer et al., 2005).
Aplicaciones Científicas De Investigación
Synthesis and Potential Therapeutic Applications
Anti-Inflammatory and Analgesic Properties : A study on celecoxib derivatives, including compounds similar in structure to the one inquired about, revealed significant anti-inflammatory and analgesic activities. These compounds did not cause tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib, indicating their potential as safer therapeutic agents (Ş. Küçükgüzel et al., 2013).
Antioxidant and Anticancer Activities : The same set of compounds was also evaluated for their antioxidant and anticancer activities, showing promise in these areas. Specifically, one of the compounds was screened against 60 human tumor cell lines, highlighting its potential in cancer therapy (Ş. Küçükgüzel et al., 2013).
Antiviral Activities : Some derivatives displayed modest inhibition of HCV NS5B RdRp activity, suggesting potential applications in the treatment of hepatitis C virus infections (Ş. Küçükgüzel et al., 2013).
Cytotoxicity and Tumor-Specificity : Another study on sulfonamide derivatives reported interesting cytotoxic activities and potential as carbonic anhydrase inhibitors, crucial for further anti-tumor activity studies. These findings highlight the dual potential of these compounds in cancer therapy and as enzyme inhibitors (H. Gul et al., 2016).
Propiedades
IUPAC Name |
N-[4-[3-(2-chloro-6-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O4S2/c1-3-29(26,27)22-13-9-7-12(8-10-13)16-11-17(23(21-16)28(2,24)25)18-14(19)5-4-6-15(18)20/h4-10,17,22H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPATQRREATANP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C=CC=C3Cl)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-(2-chloro-6-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.